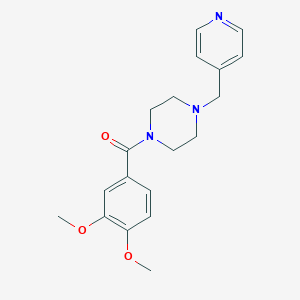
1-(2-Methoxybenzyl)-4-(1-naphthoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzyl)-4-(1-naphthoyl)piperazine, commonly known as MN-25, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields.
Applications De Recherche Scientifique
MN-25 has been extensively studied in the research community due to its potential applications in various fields. It has been investigated for its antimicrobial, anticancer, and analgesic properties, as well as its potential as a tool for studying the central nervous system. MN-25 has also been studied for its potential use as a therapeutic agent for various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of MN-25 is not fully understood, but it is believed to work by interacting with the serotonin and dopamine receptors in the brain. It has been shown to bind to these receptors with high affinity, which may contribute to its psychoactive effects. MN-25 has also been shown to inhibit the reuptake of serotonin and dopamine, which may lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MN-25 has been shown to have a range of biochemical and physiological effects in various studies. It has been reported to induce analgesia, reduce inflammation, and exhibit antimicrobial activity. MN-25 has also been shown to have neuroprotective effects and may be useful for treating neurodegenerative diseases. Additionally, MN-25 has been found to have anxiolytic and antidepressant effects, which may be due to its interaction with the serotonin and dopamine receptors.
Avantages Et Limitations Des Expériences En Laboratoire
MN-25 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the central nervous system. However, MN-25 also has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which may make it difficult to use in vivo. Additionally, MN-25 has not been extensively studied in humans, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for research on MN-25. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further studies are needed to investigate its efficacy and safety in vivo, as well as its potential for drug interactions. Another area of interest is its potential use as a research tool for studying the central nervous system. MN-25 may be useful for investigating the role of serotonin and dopamine receptors in various neurological processes. Additionally, further studies are needed to investigate its potential as an antimicrobial and anticancer agent.
Conclusion:
In conclusion, MN-25 is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields. It can be easily synthesized using a simple and efficient method and has been extensively studied for its potential therapeutic and research applications. MN-25 has been shown to interact with the serotonin and dopamine receptors in the brain and has several biochemical and physiological effects. While MN-25 has several advantages for use in lab experiments, it also has some limitations, and further studies are needed to investigate its potential applications and safety.
Méthodes De Synthèse
MN-25 can be synthesized using a simple and efficient method that involves the condensation of 1-naphthoylpiperazine with 2-methoxybenzyl chloride. The reaction is typically carried out in the presence of a suitable base, such as potassium carbonate or sodium hydroxide, in an appropriate solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography to obtain a high purity compound.
Propriétés
Formule moléculaire |
C23H24N2O2 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-27-22-12-5-3-8-19(22)17-24-13-15-25(16-14-24)23(26)21-11-6-9-18-7-2-4-10-20(18)21/h2-12H,13-17H2,1H3 |
Clé InChI |
VEYNROXAAHCFBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![[4-(4-Phenyl-cyclohexyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B249099.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)
![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)



